molecular formula C15H21NO4 B6239049 tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate CAS No. 2361643-66-3

tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate

Cat. No. B6239049
CAS RN: 2361643-66-3
M. Wt: 279.3
InChI Key:
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Description

Tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate, commonly referred to as TB-CPM, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. TB-CPM is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and analytical chemistry.

Mechanism of Action

TB-CPM acts as a nucleophile, meaning that it can react with electrophiles to form a covalent bond. This mechanism of action is important for the synthesis of organic compounds, as it allows for the formation of a variety of different compounds.
Biochemical and Physiological Effects
TB-CPM has not been extensively studied for its effects on biochemical and physiological processes. However, it is generally considered to be non-toxic and non-irritant, and it has not been found to have any significant effects on biochemical and physiological processes in laboratory studies.

Advantages and Limitations for Lab Experiments

TB-CPM has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. Additionally, it is a versatile reagent that can be used in a variety of different reactions. However, it is important to note that TB-CPM is a highly reactive compound and can be hazardous if not handled properly.

Future Directions

There are a number of potential future directions for TB-CPM research. One potential area of research is the further exploration of its use in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research could be done to explore the potential use of TB-CPM in the synthesis of polymers and other materials. Additionally, further studies could be conducted to explore the potential biochemical and physiological effects of TB-CPM. Finally, further research could be conducted to explore the potential use of TB-CPM in other industrial applications.

Synthesis Methods

TB-CPM can be synthesized using a variety of methods. The most common method involves the reaction of tert-butyl bromide with 3-cyclopropoxy-5-methoxyphenylcarbamic acid in the presence of a base. This reaction yields the desired product, TB-CPM, in high yields. Additionally, TB-CPM can be synthesized from 3-cyclopropoxy-5-methoxyphenylcarbamic acid and tert-butyl alcohol using an acid-catalyzed reaction.

Scientific Research Applications

TB-CPM has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, such as aziridines, cyclopropanes, and heterocycles. Additionally, TB-CPM has been used in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a catalyst in the synthesis of polymers and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate involves the reaction of tert-butyl N-(3-hydroxy-5-methoxyphenyl)carbamate with cyclopropylmagnesium bromide followed by protection of the hydroxyl group with a methoxy group and deprotection of the tert-butyl group.", "Starting Materials": [ "tert-butyl N-(3-hydroxy-5-methoxyphenyl)carbamate", "cyclopropylmagnesium bromide", "methanol", "sodium hydride", "chloromethyl methyl ether", "diethyl ether", "water", "sodium chloride", "magnesium sulfate", "sodium bicarbonate" ], "Reaction": [ "Add cyclopropylmagnesium bromide to tert-butyl N-(3-hydroxy-5-methoxyphenyl)carbamate in diethyl ether at -78°C and stir for 2 hours.", "Add methanol and sodium hydride to the reaction mixture and stir for 1 hour.", "Add chloromethyl methyl ether to the reaction mixture and stir for 2 hours.", "Add water and sodium chloride to the reaction mixture and extract with diethyl ether.", "Dry the organic layer with magnesium sulfate and evaporate the solvent.", "Add sodium bicarbonate to the residue and extract with diethyl ether.", "Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate." ] }

CAS RN

2361643-66-3

Product Name

tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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